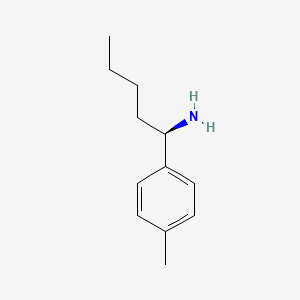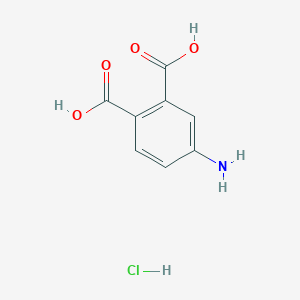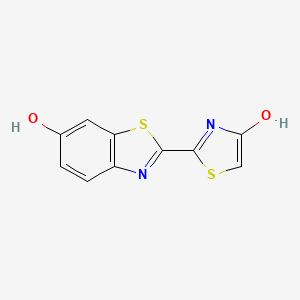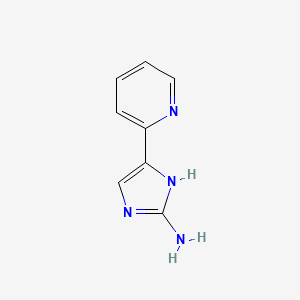
2,4-Difluoro-3,5-dimethoxybenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-3,5-dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H7ClF2O3. This compound is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzoyl chloride core. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3,5-dimethoxybenzoyl chloride typically involves the chlorination of 2,4-Difluoro-3,5-dimethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization.
化学反応の分析
Types of Reactions: 2,4-Difluoro-3,5-dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 2,4-Difluoro-3,5-dimethoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2,4-Difluoro-3,5-dimethoxybenzoic acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
科学的研究の応用
2,4-Difluoro-3,5-dimethoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for studying enzyme inhibition and receptor binding.
Medicine: Utilized in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,4-Difluoro-3,5-dimethoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent modification or non-covalent interactions. The specific molecular targets and pathways involved depend on the nature of the derivative formed.
類似化合物との比較
- 2,4-Dichloro-5-fluorobenzoyl chloride
- 3,5-Dimethoxybenzoyl chloride
- 3,5-Difluorobenzoyl chloride
Comparison:
- 2,4-Dichloro-5-fluorobenzoyl chloride: Similar in structure but contains chlorine atoms instead of fluorine and methoxy groups. It is used in the synthesis of pharmaceuticals and agrochemicals.
- 3,5-Dimethoxybenzoyl chloride: Lacks the fluorine atoms, making it less reactive in certain nucleophilic substitution reactions. It is used in organic synthesis and as an intermediate in the preparation of various compounds.
- 3,5-Difluorobenzoyl chloride: Lacks the methoxy groups, which can affect its solubility and reactivity. It is used in the synthesis of pharmaceuticals and other fine chemicals.
2,4-Difluoro-3,5-dimethoxybenzoyl chloride stands out due to its unique combination of fluorine and methoxy substituents, which enhance its reactivity and versatility in organic synthesis.
特性
分子式 |
C9H7ClF2O3 |
|---|---|
分子量 |
236.60 g/mol |
IUPAC名 |
2,4-difluoro-3,5-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-5-3-4(9(10)13)6(11)8(15-2)7(5)12/h3H,1-2H3 |
InChIキー |
FASBSPHKXYQOJX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)C(=O)Cl)F)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)
![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)







